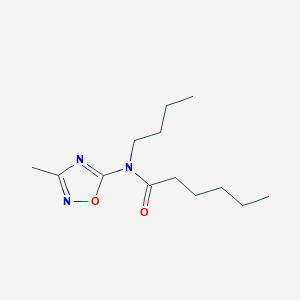
S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate: is a compound that belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The unique structure of this compound, featuring a triazole ring, makes it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: . This method is highly efficient and provides high yields under mild conditions. The reaction involves the use of organic azides and alkynes in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety . The use of flow chemistry also enhances the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted triazoles .
Scientific Research Applications
Chemistry: In chemistry, S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has shown potential as an inhibitor of carbonic anhydrase-II, an enzyme involved in various physiological processes . This makes it a candidate for the development of new drugs for the treatment of diseases such as glaucoma and epilepsy .
Industry: In the industrial sector, the compound is used in the production of dyes, photographic materials, and corrosion inhibitors . Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds:
1,2,3-Triazole: A parent compound with similar reactivity and applications.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with potential anticancer properties.
(1,2,3-Triazol-4-yl)methyl phosphinates: Compounds with applications in bioconjugation and materials science.
Uniqueness: S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate stands out due to its unique combination of a triazole ring and a thioate group, which enhances its reactivity and stability . This makes it a versatile compound with a wide range of applications in various fields.
Properties
| 106134-71-8 | |
Molecular Formula |
C5H7N3OS |
Molecular Weight |
157.20 g/mol |
IUPAC Name |
S-(1-methyltriazol-4-yl) ethanethioate |
InChI |
InChI=1S/C5H7N3OS/c1-4(9)10-5-3-8(2)7-6-5/h3H,1-2H3 |
InChI Key |
WSICSZULLQTJDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CN(N=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]-](/img/structure/B12904402.png)


![Ethyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12904412.png)

![3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12904432.png)

![4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12904443.png)
![4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12904456.png)


